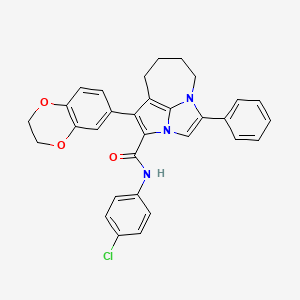

C31H26ClN3O3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H26ClN3O3 |

|---|---|

Molecular Weight |

524.0 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |

InChI |

InChI=1S/C31H26ClN3O3/c32-22-10-12-23(13-11-22)33-30(36)29-28(21-9-14-26-27(18-21)38-17-16-37-26)24-8-4-5-15-34-25(19-35(29)31(24)34)20-6-2-1-3-7-20/h1-3,6-7,9-14,18-19H,4-5,8,15-17H2,(H,33,36) |

InChI Key |

UDEKBLBXUDQXHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Structural Elucidation of C31H26ClN3O3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the compound with the molecular formula C31H26ClN3O3. This molecule is identified as APJ receptor agonist 1 , a potent agonist for the apelin receptor, with potential applications in cardiovascular research.

Compound Identification

| Property | Value |

| Molecular Formula | This compound |

| IUPAC Name | [1,1'-Biphenyl]-2-carboxylic acid, 2'-(1H-benzimidazol-2-yl)-6'-chloro-4-[[[(1R)-1-phenylbutyl]amino]carbonyl]-, (1S)- |

| CAS Number | 2287153-38-0 |

| Molecular Weight | 524.01 g/mol |

Synthesis

A plausible synthetic route, based on common organic chemistry methodologies for similar structures, is outlined below.

Logical Synthesis Workflow

Spectroscopic analysis of C31H26ClN3O3 using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the hypothetical organic compound with the molecular formula C31H26ClN3O3. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present illustrative data in a structured format, and visualize the experimental workflows. This document is intended to serve as a practical resource for professionals engaged in the structural characterization of novel chemical entities.

Hypothetical Compound Structure

For the purpose of this guide, a plausible chemical structure for this compound has been conceptualized to generate a realistic spectroscopic dataset. The proposed structure is N-(4-chlorophenyl)-2-(4-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-N-phenethylacetamide . This structure contains a variety of chemical environments that are well-suited for demonstration of NMR and MS techniques.

Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for this compound. This data is generated for illustrative purposes to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | d | 8.5 | 2H | Ar-H |

| 7.60 | d | 8.5 | 2H | Ar-H |

| 7.45 - 7.30 | m | - | 9H | Ar-H |

| 7.20 | d | 8.0 | 2H | Ar-H |

| 7.05 | d | 8.0 | 2H | Ar-H |

| 6.90 | d | 9.0 | 2H | Ar-H |

| 4.80 | s | - | 2H | O-CH₂-C=O |

| 4.10 | t | 7.0 | 2H | N-CH₂-CH₂-Ar |

| 3.40 | s | - | 1H | Pyrazole CH |

| 2.95 | t | 7.0 | 2H | N-CH₂-CH₂-Ar |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C=O (amide) |

| 165.0 | C=O (pyrazole) |

| 158.0 | Ar-C (para to O) |

| 145.2 | Ar-C (ipso to pyrazole) |

| 142.0 | Ar-C (ipso to N) |

| 138.5 | Ar-C (ipso to CH₂) |

| 134.0 | Ar-C (ipso to Cl) |

| 130.0 - 120.0 | Ar-CH |

| 95.0 | Pyrazole CH |

| 67.0 | O-CH₂ |

| 50.5 | N-CH₂ |

| 35.0 | N-CH₂-CH₂ |

Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | "Found" m/z |

| [M+H]⁺ | 536.1735 | 536.1739 |

| [M+Na]⁺ | 558.1554 | 558.1558 |

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion for elemental composition confirmation.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺).

-

Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).

-

Acquire data for a sufficient duration to obtain a stable and high-quality mass spectrum.

-

Use an internal or external calibrant to ensure high mass accuracy.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the monoisotopic peak of the molecular ion.

-

Compare the measured accurate mass to the theoretical mass calculated for the elemental formula this compound (+H for the protonated species). The difference should be within a few parts per million (ppm).

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the spectroscopic analysis of this compound.

Caption: Experimental Workflow for Spectroscopic Analysis.

Caption: Logical Flow of Structure Elucidation.

The Double-Edged Sword: Unraveling the Biological Activity of Chlorinated Organic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Chlorinated organic compounds, a broad class of chemicals characterized by the presence of at least one covalently bonded chlorine atom, represent a significant area of study in toxicology, pharmacology, and drug development. Their widespread industrial use, environmental persistence, and diverse biological effects necessitate a thorough understanding of their mechanisms of action. This technical guide provides an in-depth analysis of the biological activities of these compounds, focusing on their cytotoxic and genotoxic potential, and their interactions with key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Cytotoxicity and Genotoxicity: Quantifying the Impact

The biological activity of chlorinated organic compounds is often initially assessed through their cytotoxic (cell-killing) and genotoxic (DNA-damaging) effects. These parameters are crucial for understanding the potential toxicity of environmental contaminants and for identifying potential therapeutic agents in drug discovery.

In Vitro Cytotoxicity Assessment

A variety of in vitro assays are employed to determine the concentration at which a compound exerts a toxic effect on cultured cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance that reduces a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for various chlorinated organic compounds across different cell lines.

Table 1: Cytotoxicity of Chlorinated Phenols in L929 Fibroblast Cells

| Compound | 24-hour IC50 (mmol/L) | 48-hour IC50 (mmol/L) |

| 4-Chlorophenol (CP) | 2.18[1] | 1.18[1] |

| 2,4-Dichlorophenol (DCP) | 0.83[1] | 0.13[1] |

| 2,3,4-Trichlorophenol (TCP) | 0.46[1] | 0.08[1] |

| Pentachlorophenol (PCP) | 0.11[1] | 0.06[1] |

Table 2: Cytotoxicity of Organochlorine Pesticides on Various Cell Lines

| Pesticide | Cell Line | IC50 (M) |

| Dichlofluanid | Average of 4 cell lines | 10^-3.94[2] |

| Tolylfluanid | Average of 4 cell lines | 10^-3.69[2] |

| Endosulfan | Average of 4 cell lines | 10^-3.24[2] |

| Triallate | Average of 4 cell lines | 10^-3.12[2] |

| Simazine | Average of 4 cell lines | 10^-1.78[2] |

Table 3: Cytotoxicity of Polychlorinated Biphenyls (PCBs) on Human Corneal Epithelial Cells (HCEpiCs)

| Compound | Concentration (µg/mL) | Cell Viability Reduction |

| Aroclor 1254 | 0.5 | ~24%[3] |

| Aroclor 1254 | 1 | ~30%[3] |

| Aroclor 1254 | 10 | ~39%[3] |

| Aroclor 1254 | 50 | ~61%[3] |

Experimental Protocols: Methodologies for Assessing Biological Activity

Reproducible and reliable data are the cornerstones of scientific research. This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of chlorinated organic compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated organic compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail."

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a compound to bind to the gamma-aminobutyric acid type A (GABA-A) receptor, a key target for many neurotoxic organochlorine pesticides. It involves the use of a radiolabeled ligand that specifically binds to the receptor.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound in a multi-well plate.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Mechanisms of Action: Signaling Pathway Perturbations

Chlorinated organic compounds exert their biological effects by interacting with and disrupting various cellular signaling pathways. Understanding these interactions is critical for predicting their toxicity and for developing targeted therapeutic interventions.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many planar chlorinated aromatic hydrocarbons, such as dioxins and some polychlorinated biphenyls (PCBs), are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Pathway Description:

-

Ligand Binding: In the cytoplasm, the chlorinated organic compound binds to the AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Biological Response: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics. Chronic activation of this pathway can lead to a range of toxic effects, including carcinogenicity.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Organochlorine pesticides have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. The activation of the ERK1/2 and JNK pathways, but not the p38 MAPK pathway, has been observed in response to some organochlorines. This activation is often mediated by the generation of reactive oxygen species (ROS).

Wnt/β-Catenin Signaling Pathway

Recent studies have implicated short-chain chlorinated paraffins (SCCPs) in the disruption of the Wnt/β-catenin signaling pathway, leading to mitochondrial dysfunction and pyroptosis (a form of programmed cell death) in hepatocytes.

Pathway Description:

-

Inhibition of Wnt Signaling: SCCPs can downregulate the Wnt/β-catenin signaling pathway.

-

β-Catenin Degradation: In the absence of a Wnt signal, a "destruction complex" (composed of APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

Mitochondrial Fission: The downregulation of β-catenin leads to an increase in mitochondrial fission (division).

-

Mitochondrial Dysfunction: Excessive mitochondrial fission results in mitochondrial dysfunction.

-

NLRP3 Inflammasome Activation and Pyroptosis: Mitochondrial dysfunction can activate the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent pyroptosis, ultimately causing cell death.

Conclusion

The biological activity of chlorinated organic compounds is multifaceted, ranging from direct cytotoxicity and genotoxicity to the intricate modulation of key cellular signaling pathways. The data and protocols presented in this guide underscore the importance of a multi-pronged approach to understanding their effects. For toxicologists, this knowledge is vital for assessing the risks associated with environmental exposure. For drug development professionals, the diverse mechanisms of action of these compounds offer a rich landscape for the discovery of novel therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships and the complex interplay between different signaling pathways will continue to be a critical area of investigation.

References

- 1. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of pesticides (dichlofluanid, endosulfan, simazine, tolylfluanid and triallate) on proliferative activity of animal derived cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Computational Modeling and Theoretical Chemistry of a Kinase Inhibitor

Disclaimer: The compound with the molecular formula C31H26ClN3O3 could not be definitively identified from available public data sources. Therefore, this guide utilizes the well-characterized tyrosine kinase inhibitor, Imatinib (C29H31N7O) , as a representative example to illustrate the principles of computational modeling, theoretical chemistry, and experimental design in drug development. The methodologies and data presented here are based on published research on Imatinib and serve as a template for the type of analysis that could be applied to a novel compound with a similar mechanism of action.

Introduction to Imatinib

Imatinib is a targeted cancer therapy classified as a tyrosine kinase inhibitor.[1][2][3] It has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][3] Its mechanism of action involves the specific inhibition of the Bcr-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[1][4][5] By blocking the ATP-binding site of these kinases, Imatinib prevents the phosphorylation of their downstream targets, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][5]

Computational Modeling of Imatinib

Computational modeling plays a crucial role in understanding the molecular interactions of Imatinib with its target kinases and in predicting potential resistance mechanisms.

Molecular Docking and Binding Site Analysis

Molecular docking simulations are employed to predict the binding orientation and affinity of Imatinib within the ATP-binding pocket of the Abl kinase domain. These studies have been instrumental in elucidating the structural basis for Imatinib's high specificity.

Table 1: Key Intermolecular Interactions of Imatinib with Abl Kinase

| Interacting Residue (Abl Kinase) | Type of Interaction | Imatinib Moiety Involved |

| Thr315 | Hydrogen Bond | Pyrimidine nitrogen |

| Met318 | van der Waals | Phenyl ring |

| Ile360 | van der Waals | Pyridinyl ring |

| His361 | π-π Stacking | Phenyl ring |

| Asp381 | Hydrogen Bond | Amide group |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Imatinib-kinase complex over time. These simulations can reveal conformational changes that are not apparent in static crystal structures and can help in understanding the mechanisms of drug resistance arising from mutations in the kinase domain.[6] For instance, MD simulations have been used to study how mutations can alter the flexibility of the binding pocket, leading to a reduced affinity for Imatinib.[6]

Theoretical Chemistry of Imatinib

Theoretical chemistry methods, particularly quantum mechanics (QM), are used to study the electronic properties of Imatinib and its interactions with the target protein at a more fundamental level.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the preferred conformation of Imatinib in different environments (e.g., in solution versus in the protein binding site).[7][8] These calculations have shown that Imatinib can exist in both an extended and a folded conformation, with the extended conformation being more stable in the bound state.[7][8]

Table 2: Calculated Properties of Imatinib

| Property | Value | Method |

| Dipole Moment | 5.8 D | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 3.5 eV | DFT (B3LYP/6-31G) |

| pKa (piperazine) | 8.1 | Experimental |

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway Inhibition by Imatinib

The primary mechanism of action of Imatinib in CML is the inhibition of the Bcr-Abl signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by Imatinib.

Caption: Inhibition of the Bcr-Abl signaling pathway by Imatinib.

Experimental Workflow for Assessing Imatinib Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a kinase inhibitor like Imatinib in a laboratory setting.

Caption: Experimental workflow for in vitro evaluation of Imatinib.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of Imatinib (e.g., 0.01 to 10 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Western Blot Analysis for Bcr-Abl Activity

-

Cell Lysis: Lyse Imatinib-treated and untreated K562 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-Crkl (a downstream target of Bcr-Abl) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The comprehensive analysis of Imatinib through computational modeling, theoretical chemistry, and experimental validation has provided a deep understanding of its mechanism of action and has guided its successful clinical application. This integrated approach serves as a powerful paradigm in modern drug discovery and development for identifying and optimizing novel therapeutic agents. For any new chemical entity, such as one with the molecular formula this compound, a similar multi-faceted investigation would be essential to characterize its properties and potential as a therapeutic agent.

References

- 1. Imatinib [drugfuture.com]

- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. news.stonybrook.edu [news.stonybrook.edu]

- 7. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Grandeur of Nature: A Technical Guide to the Synthesis of Complex Organic Molecules

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules, particularly natural products, stands as a testament to the ingenuity of chemical science. These intricate molecular architectures, sculpted by evolution, often possess potent and selective biological activities, making them invaluable starting points for drug discovery and development. However, their structural complexity presents formidable challenges to the synthetic chemist. This in-depth technical guide explores the core challenges inherent in the synthesis of such molecules and delves into the modern strategies and methodologies developed to overcome them. We will examine key reactions, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in the field.

The Everest of Synthesis: Core Challenges

The construction of complex organic molecules is a multifaceted endeavor fraught with challenges that test the limits of current synthetic capabilities. These challenges can be broadly categorized as follows:

-

Stereochemical Complexity: Many natural products possess a multitude of stereocenters. The precise control of both relative and absolute stereochemistry throughout a lengthy synthetic sequence is a paramount challenge. A single error in stereocontrol can lead to the formation of a diastereomer or enantiomer with vastly different or even nonexistent biological activity.

-

Functional Group Compatibility: Complex molecules are often adorned with a diverse array of functional groups, each with its own reactivity profile. Orchestrating a synthetic sequence that is tolerant of these functionalities, often requiring the strategic use of protecting groups, adds significant complexity and steps to a synthesis.[1]

-

Ring System Construction: Natural products frequently feature complex polycyclic and heterocyclic ring systems, including strained or unusual ring sizes. The development of methodologies for the efficient and stereocontrolled construction of these frameworks is a constant area of innovation.

-

Step Economy and Overall Yield: The total synthesis of a complex molecule can often involve dozens of individual chemical transformations.[2] The overall yield of such a sequence is the product of the yields of each step, meaning that even high-yielding individual reactions can lead to a minuscule overall yield. Maximizing "step economy" – achieving the target molecule in the fewest possible steps – is a key driver of modern synthetic strategy.[3]

-

Scalability: A synthesis that is successful on a milligram scale in a research laboratory may not be readily scalable to the gram or kilogram quantities required for preclinical and clinical studies. Issues such as reagent cost, reaction conditions (e.g., high dilution, cryogenic temperatures), and purification methods can become significant obstacles on a larger scale.

Modern Armamentarium: Key Synthetic Strategies

In response to these challenges, the field of organic synthesis has witnessed the development of powerful and elegant strategies that have revolutionized the way chemists approach complex molecule synthesis.

C-H Activation: Transforming the Mundane into the Valuable

Traditionally, carbon-hydrogen bonds were considered inert and not readily amenable to selective functionalization. The advent of transition-metal-catalyzed C-H activation has paradigm-shifted this view, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[4] This strategy offers remarkable potential for increasing step economy by eliminating the need for pre-functionalization of starting materials.

Key Features of C-H Activation:

-

Increased Step Economy: Bypasses traditional multi-step sequences for introducing functionality.

-

Novel Retrosynthetic Disconnections: Enables the design of more direct and efficient synthetic routes.

-

Late-Stage Functionalization: Allows for the modification of complex molecules at a late stage in the synthesis, which is particularly valuable for generating analogues for structure-activity relationship (SAR) studies.[5]

A prominent example is the use of palladium catalysis for the arylation of C-H bonds, a powerful tool for the construction of biaryl motifs prevalent in pharmaceuticals and natural products.[6][7][8]

Olefin Metathesis: A Powerful Tool for Carbon-Carbon Bond Formation

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become an indispensable tool in the synthesis of complex molecules. The development of well-defined and functional-group-tolerant ruthenium catalysts, such as the Grubbs catalysts, has propelled this reaction to the forefront of organic synthesis.[9]

Key Applications of Olefin Metathesis:

-

Ring-Closing Metathesis (RCM): A highly effective method for the formation of cyclic compounds, including macrocycles, which are common in natural products.[1][10]

-

Cross-Metathesis (CM): Enables the coupling of two different alkenes, providing a versatile method for C-C bond formation.

-

Enyne Metathesis: A variation that involves the reaction of an alkene and an alkyne to form a 1,3-diene.

The strategic application of RCM, for instance, has enabled the synthesis of numerous complex natural products with challenging macrocyclic architectures.[11]

Case Study: The Total Synthesis of Platensimycin

Platensimycin, a potent antibiotic with a novel mode of action, has been a popular target for total synthesis, showcasing the application of modern synthetic strategies. Its complex, cage-like structure presents a significant synthetic challenge.

Below is a comparative summary of key quantitative data from two different total syntheses of (-)-Platensimycin, illustrating the impact of strategic choices on the overall efficiency.

| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Nicolaou et al. | Rhodium-catalyzed asymmetric cycloisomerization | 14 | ~5 | [12] |

| Lee et al. | Rhodium-catalyzed carbonyl ylide cycloaddition | 15 | Not explicitly stated, formal synthesis | [13] |

Note: Overall yields are often difficult to directly compare due to variations in reporting and the nature of the steps included (e.g., protecting group manipulations).

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for the advancement of synthetic chemistry. Below are representative protocols for two of the key reaction types discussed.

Palladium-Catalyzed C-H Arylation of an Unactivated Arene

This protocol is adapted from a procedure for the intramolecular C-H arylation to form dibenzofurans.[14]

Reaction: Synthesis of Dibenzofuran from 2-biphenylol mesylate

Materials:

-

2-Biphenylol mesylate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

1,2-Bis(dicyclohexylphosphino)ethane (dcype, 0.10 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-biphenylol mesylate, Pd(OAc)₂, dcype, and K₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzofuran.

Ring-Closing Metathesis (RCM) using Grubbs Catalyst

This protocol is a general procedure for the RCM of a diene to form a cyclic alkene.[15]

Reaction: Cyclization of Diethyl Diallylmalonate

Materials:

-

Diethyl diallylmalonate (1.0 equiv)

-

Grubbs Catalyst®, 2nd Generation (0.01-0.05 equiv)

-

Dichloromethane (DCM), anhydrous and degassed

Procedure:

-

Dissolve diethyl diallylmalonate in anhydrous and degassed DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. The concentration is typically between 0.01 and 0.1 M.

-

Add the Grubbs Catalyst® to the solution.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclic product.

Visualizing Complexity: Pathways and Workflows

Diagrammatic representations of complex systems are invaluable for understanding the intricate relationships between different components. The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of complex organic molecules.

Retrosynthetic Analysis of Oseltamivir (Tamiflu)

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a complex target molecule by working backward from the final product to simpler, commercially available starting materials.[3]

Caption: Retrosynthetic analysis of the antiviral drug Oseltamivir.

Catalytic Cycle of Grubbs Catalyst in Olefin Metathesis

Understanding the catalytic cycle of a reaction is fundamental to optimizing reaction conditions and predicting outcomes. This diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis catalyzed by a ruthenium carbene complex.[16]

Caption: Catalytic cycle for olefin metathesis with a Grubbs catalyst.

The mTOR Signaling Pathway and Natural Product Intervention

Many complex natural products exert their biological effects by modulating key cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is a common target for anticancer drugs.[9][17][18][19]

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Conclusion and Future Outlook

The synthesis of complex organic molecules continues to be a vibrant and challenging frontier in chemical science. The development of innovative strategies such as C-H activation and olefin metathesis has dramatically expanded the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures. The ongoing pursuit of "ideal" syntheses, characterized by high step economy, efficiency, and sustainability, will continue to drive innovation in the field. As our understanding of biological pathways deepens, the ability to synthesize complex natural products and their analogues will play an ever more critical role in the discovery and development of new medicines to address unmet medical needs. The synergy between synthetic chemistry, catalysis, and chemical biology promises a future where the synthesis of any desired complex molecule is not only feasible but also efficient and scalable.

References

- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. React App [pmc.umicore.com]

- 11. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Synthesis of Platensimycin by Lee [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Initial Toxicity Screening of Novel Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocycles are fundamental scaffolds in modern medicinal chemistry, forming the core of a vast number of approved drugs.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery.[1][2] However, this chemical diversity also necessitates a robust and early assessment of their potential toxicity to mitigate late-stage failures in drug development. This guide provides a comprehensive overview of the core in silico and in vitro methodologies for the initial toxicity screening of these novel compounds.

In Silico Toxicity Prediction: The First Line of Defense

Before synthesis, computational (in silico) models offer a rapid and cost-effective means to predict the toxic potential of novel nitrogen-containing heterocycles based on their chemical structure.[3] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4]

-

Key Applications:

Hypothetical In Silico ADMET Prediction for Novel Heterocycles

| Compound ID | Structure | Predicted hERG Inhibition (pIC50) | Predicted Ames Mutagenicity | Predicted Oral LD50 (mg/kg) |

| NCH-001 | Imidazole derivative | 4.2 | Negative | 1500 |

| NCH-002 | Pyridine derivative | 6.8 | Positive | 350 |

| NCH-003 | Triazole derivative | 5.1 | Negative | 2000 |

In Silico Screening Workflow

Caption: Workflow for in silico toxicity prediction of novel compounds.

In Vitro Cytotoxicity Assays: Assessing Cell Viability

In vitro cytotoxicity assays are essential for evaluating the general toxicity of novel compounds on living cells.[6][7] These assays measure parameters like cell membrane integrity and metabolic activity to determine the concentration at which a compound exhibits toxic effects.[8][9]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the novel nitrogen-containing heterocycles (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data (IC50 Values in µM)

| Compound ID | HepG2 (Liver) | HEK293 (Kidney) |

| NCH-001 | > 100 | > 100 |

| NCH-002 | 15.2 | 25.8 |

| NCH-003 | 85.4 | 92.1 |

Cytotoxicity Assay Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[10][11] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[10][11] The test measures the ability of a compound to cause mutations that restore the bacteria's ability to produce histidine.[10][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.[10]

-

Metabolic Activation (Optional): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism.[10]

-

Plate Incorporation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[12] Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.

Hypothetical Ames Test Results

| Compound ID | Concentration (µ g/plate ) | TA98 (-S9) Revertants | TA98 (+S9) Revertants | TA100 (-S9) Revertants | TA100 (+S9) Revertants | Mutagenic Potential |

| NCH-001 | 10 | 25 | 30 | 120 | 135 | Negative |

| NCH-002 | 10 | 150 | 250 | 450 | 600 | Positive |

| NCH-003 | 10 | 30 | 35 | 130 | 140 | Negative |

| Negative Control | 0 | 22 | 28 | 115 | 130 | - |

| Positive Control | - | 450 | 800 | 1200 | 1500 | - |

Ames Test Logical Workflow

Caption: Logical workflow of the Ames test for mutagenicity.

Cardiotoxicity Screening: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14][15] Therefore, early screening for hERG channel inhibition is a critical step in safety pharmacology.[14]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamping.[16]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[16]

-

Compound Preparation: Prepare a dilution series of the test compounds.

-

Automated Patch-Clamping: The instrument performs automated cell capture, sealing, and whole-cell recording.

-

Data Acquisition: Record hERG currents in the absence and presence of the test compound at various concentrations.[15]

-

Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.[15]

Hypothetical hERG Inhibition Data

| Compound ID | hERG IC50 (µM) |

| NCH-001 | 35.2 |

| NCH-002 | 0.8 |

| NCH-003 | > 50 |

hERG-Related Cardiotoxicity Pathway

Caption: Signaling pathway of hERG inhibition leading to cardiotoxicity.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it susceptible to toxicity.[17] In vitro assays using liver-derived cells can provide early indications of potential hepatotoxicity.[18]

Experimental Protocol: In Vitro Hepatotoxicity Assay

-

Cell Culture: Use human hepatoma cells (e.g., HepG2) or primary human hepatocytes.[18][19]

-

Compound Treatment: Expose the cells to a range of concentrations of the novel compounds for 24-72 hours.

-

Toxicity Endpoints: Measure key indicators of liver cell injury, such as:

-

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) release: Measured from the cell culture supernatant.

-

Glutathione (GSH) levels: An indicator of oxidative stress.

-

ATP levels: A measure of mitochondrial function.

-

-

Data Analysis: Compare the levels of toxicity markers in treated cells to those in vehicle-treated control cells.

Hypothetical Hepatotoxicity Data

| Compound ID | Concentration (µM) | ALT Release (% of Control) | GSH Depletion (% of Control) |

| NCH-001 | 50 | 110% | 95% |

| NCH-002 | 50 | 250% | 45% |

| NCH-003 | 50 | 125% | 88% |

Xenobiotic Metabolism in Hepatocytes

Caption: Simplified pathway of xenobiotic metabolism in the liver.

Conclusion

A systematic and tiered approach to toxicity screening is paramount in the development of novel nitrogen-containing heterocycles. By integrating in silico predictions with a battery of in vitro assays covering cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can make more informed decisions, prioritize promising candidates, and ultimately de-risk their drug discovery programs. This early-stage safety assessment is crucial for the successful translation of novel chemical entities into safe and effective medicines.

References

- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pozescaf.com [pozescaf.com]

- 4. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 7. kosheeka.com [kosheeka.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 13. greenstonebio.com [greenstonebio.com]

- 14. appggreatlakes.org [appggreatlakes.org]

- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. mdpi.com [mdpi.com]

- 18. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Elucidating the Mechanism of Action for New Organic Molecules: A Technical Guide

Introduction

The journey of a new organic molecule from a laboratory curiosity to a therapeutic agent is a complex and rigorous process. A critical step in this journey is the elucidation of its Mechanism of Action (MoA).[1][2] Understanding the MoA—the specific biochemical interaction through which a drug substance produces its pharmacological effect—is paramount for rational drug design, anticipating potential side effects, and ensuring clinical success.[1][3] This technical guide provides an in-depth overview of the modern experimental and computational strategies employed to unravel the MoA of novel small molecules, designed for researchers, scientists, and drug development professionals.

The process of MoA elucidation can be broadly categorized into several key stages, beginning with identifying the molecular target and progressing through a series of in vitro and in-cell assays to build a comprehensive picture of the molecule's biological effects.

Section 1: Target Identification and Validation

The first step in understanding how a molecule works is to identify its biological target, typically a protein or nucleic acid.[4] Target identification can be approached through direct biochemical methods, genetic interaction studies, and computational inference.[2]

1.1. Key Methodologies for Target Identification

-

Affinity-Based Methods : These techniques utilize the binding affinity between the small molecule and its target. A common approach is affinity chromatography, where the molecule is immobilized on a solid support to capture its binding partners from cell lysates.

-

Activity-Based Protein Profiling (ABPP) : ABPP uses chemical probes that react with active sites of specific enzyme families to profile changes in protein activity in response to a compound.[4]

-

Genetic Approaches : Techniques like CRISPR-Cas9 based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[1] RNA interference (RNAi) libraries can also be used to find phenotypes similar to those induced by the small molecule.[2]

-

Computational Prediction : Computational methods can predict potential targets by analyzing the molecule's structure and comparing it to libraries of compounds with known targets or by using molecular docking simulations against known protein structures.[5]

1.2. Target Validation

Once a potential target is identified, it must be validated to confirm its role in the molecule's observed effect.[4] Validation involves a series of experiments to demonstrate that modulating the target leads to the desired therapeutic outcome.[4] This can be achieved through genetic validation (e.g., gene knockouts) or pharmacological validation using tool compounds with known activity against the target.[6]

Experimental Workflow for Target Identification & Validation

Section 2: Biochemical Assays

Once a target is validated, biochemical assays are employed to quantify the interaction between the molecule and the isolated target (e.g., an enzyme or receptor).[7][8][9] These assays are fundamental for determining parameters like potency and mode of inhibition.[8]

2.1. Common Biochemical Assays

-

Enzyme Activity Assays : These measure the rate of an enzymatic reaction and how it is affected by the compound. They can determine if a compound is a competitive, non-competitive, or uncompetitive inhibitor.[3]

-

Binding Assays : These directly measure the binding of a compound to its target. Techniques include Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).[8]

-

Thermal Shift Assays (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in the thermal stability of a protein upon ligand binding.[10]

2.2. Data Presentation: Key Biochemical Parameters

Quantitative data from these assays are crucial for structure-activity relationship (SAR) studies.

| Parameter | Description | Typical Assay Type | Unit |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. | Enzyme Activity | Molar (e.g., nM, µM) |

| EC₅₀ | The concentration of a drug that gives a half-maximal response. | Functional Assays | Molar (e.g., nM, µM) |

| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Enzyme Kinetics | Molar (e.g., nM, µM) |

| Kₑ | The dissociation constant; a measure of the affinity between a ligand and a target. | Binding Assays (SPR, ITC) | Molar (e.g., nM, µM) |

| ΔTₘ | The change in melting temperature of a protein upon ligand binding. | Thermal Shift Assay | °C |

2.3. Experimental Protocol: Generic Kinase Activity Assay (Luminescence-based)

-

Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (peptide and ATP), and a serial dilution of the test compound in DMSO.

-

Reaction Setup : In a 384-well plate, add 5 µL of the test compound dilution to appropriate wells. Add 10 µL of the kinase/substrate mixture to all wells.

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Detection : Add 15 µL of a luminescence-based ATP detection reagent (which measures remaining ATP).

-

Signal Measurement : Incubate for another 10 minutes and then measure the luminescence signal using a plate reader.

-

Data Analysis : The signal is inversely proportional to kinase activity. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Section 3: Cell-Based Assays

While biochemical assays are essential, they lack the complexity of a cellular environment.[7] Cell-based assays provide a more physiologically relevant context to assess a compound's activity, including its effects on cell membrane permeability, off-target interactions, and downstream signaling.[11][12][13]

3.1. Types of Cell-Based Assays

-

Proliferation/Cytotoxicity Assays : These measure the effect of a compound on cell growth and viability, providing insights into its therapeutic potential or toxicity.[14]

-

Reporter Gene Assays : These assays are used to monitor the activation or inhibition of a specific signaling pathway.[15] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the pathway of interest.

-

Western Blotting : This technique is used to detect changes in the expression levels or post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling cascade following compound treatment.

-

High-Content Imaging (HCI) : HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells, such as protein localization, cell morphology, and the expression of biomarkers.

3.2. Data Presentation: Key Cellular Parameters

| Parameter | Description | Typical Assay Type | Unit |

| GI₅₀ | The concentration of a drug that causes 50% growth inhibition. | Proliferation Assay | Molar (e.g., nM, µM) |

| CC₅₀ | The concentration of a drug that is cytotoxic to 50% of cells. | Cytotoxicity Assay | Molar (e.g., nM, µM) |

| Phospho-Protein Levels | Relative change in the phosphorylation state of a target protein. | Western Blot, ELISA | Fold Change / % of Control |

| Reporter Activity | Change in the expression of a reporter gene. | Reporter Gene Assay | Relative Light Units (RLU) / Fold Change |

3.3. Experimental Protocol: Western Blot for MAPK Pathway Activation

-

Cell Culture and Treatment : Plate cells (e.g., HeLa) and grow to 70-80% confluency. Treat cells with the test compound at various concentrations for a specified time. Include positive and negative controls.

-

Cell Lysis : Wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK). Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis : Quantify the band intensity relative to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.

Signaling Pathway Analysis: PI3K/AKT/mTOR

Section 4: Biophysical and Computational Methods

To gain a deeper, more quantitative understanding of the drug-target interaction, a suite of biophysical and computational techniques is employed.

4.1. Biophysical Techniques

Biophysical methods provide detailed information on binding affinity, kinetics, thermodynamics, and structure.[16][17]

-

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) and affinity by detecting changes in the refractive index on a sensor surface where the target is immobilized.[10]

-

Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kₑ) of the interaction.[10]

-

X-ray Crystallography & NMR Spectroscopy : These structural biology techniques provide atomic-level details of how a compound binds to its target protein, which is invaluable for structure-based drug design.[17][18]

4.2. Computational Approaches

Computational analyses are increasingly used to generate and refine MoA hypotheses.[19]

-

Molecular Docking : Predicts the preferred orientation of a molecule when bound to a target, helping to rationalize binding affinity and selectivity.

-

Pathway and Network Analysis : Omics data (e.g., transcriptomics, proteomics) generated from compound-treated cells can be mapped onto known biological pathways and networks to infer the compound's effects on the cellular system.[19][20]

-

Machine Learning : AI and machine learning models can be trained on large datasets of compound structures, bioactivity data, and cellular signatures to predict the MoA for new molecules.[1][21]

Logical Relationship of Screening Assays

References

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00069A [pubs.rsc.org]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. academic.oup.com [academic.oup.com]

- 6. wjbphs.com [wjbphs.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 9. Biochemical Assays | Genesis Drug Discovery & Development [gd3services.com]

- 10. nuvisan.com [nuvisan.com]

- 11. nebiolab.com [nebiolab.com]

- 12. bioagilytix.com [bioagilytix.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 15. bioivt.com [bioivt.com]

- 16. oxfordglobal.com [oxfordglobal.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug target inference through pathway analysis of genomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Action (MoA) Prediction | by Shiladitya Majumder | Analytics Vidhya | Medium [medium.com]

Methodological & Application

C31H26ClN3O3 experimental protocols for in vitro assays

Application Notes and Protocols for C31H26ClN3O3

Compound: this compound (Hereafter referred to as Compound Y)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound Y (this compound) is a novel small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide detailed protocols for essential in vitro assays to characterize the biological activity of Compound Y, including its effects on cell viability, induction of apoptosis, and inhibition of a target kinase. The presented data is illustrative and serves to guide researchers in their experimental design and data interpretation.

I. Cell Viability Assay: MTT Protocol

Objective: To determine the cytotoxic effect of Compound Y on a cancer cell line (e.g., HeLa) and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[1][2] The concentration of the formazan is proportional to the number of viable cells.[1][2]

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Compound Y in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[2][3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log concentration of Compound Y to determine the IC50 value.

Hypothetical Data:

| Compound Y (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.18 | 94.4 |

| 1 | 0.85 | 68.0 |

| 5 | 0.61 | 48.8 |

| 10 | 0.32 | 25.6 |

| 50 | 0.15 | 12.0 |

Result: The hypothetical IC50 value for Compound Y in HeLa cells is approximately 5 µM.

II. Apoptosis Assay: Annexin V-FITC/PI Staining

Objective: To determine if the cytotoxic effect of Compound Y is mediated by the induction of apoptosis.

Principle: This assay uses Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[5][6] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[4][5]

Signaling Pathway:

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

Application Notes and Protocols: High-Throughput Screening for Novel Inhibitors of the p53-MDM2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival. The discovery of small molecules that can inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate the tumor-suppressive function of p53.

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of the p53-MDM2 interaction from a library of C31H26ClN3O3 derivatives. The workflow encompasses a primary screen using a robust biochemical assay, followed by secondary and cell-based assays for hit confirmation and characterization.

Signaling Pathway

The p53-MDM2 signaling pathway is a cornerstone of cellular stress response. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, p53 is post-translationally modified, which prevents its interaction with MDM2. This stabilization of p53 allows it to activate the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis.

Caption: The p53-MDM2 signaling pathway under normal and stress conditions.

Experimental Workflow

The HTS campaign is designed as a multi-stage process to efficiently identify and validate potent inhibitors of the p53-MDM2 interaction. The workflow begins with a primary screen of the this compound derivative library, followed by a dose-response confirmation of initial hits. Confirmed hits are then subjected to a secondary, orthogonal biochemical assay to eliminate false positives. Finally, the validated hits are tested in a cell-based assay to assess their activity in a more physiologically relevant context.

Caption: High-throughput screening workflow for p53-MDM2 inhibitors.

Experimental Protocols

Primary High-Throughput Screen: Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein (residues 2-125)

-

Fluorescein-labeled p53 peptide (FAM-p53; residues 13-29)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

This compound derivative library (10 mM in DMSO)

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare the assay reagents:

-

MDM2 protein solution: Dilute MDM2 to 20 nM in Assay Buffer.

-

FAM-p53 peptide solution: Dilute FAM-p53 to 10 nM in Assay Buffer.

-

Compound plates: Serially dilute the this compound derivative library to a final screening concentration of 10 µM in Assay Buffer. Include positive (no MDM2) and negative (DMSO vehicle) controls.

-

-

In a 384-well plate, add 5 µL of the diluted compound solutions.

-

Add 10 µL of the MDM2 protein solution to each well (except for the positive control wells, to which 10 µL of Assay Buffer is added).

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the FAM-p53 peptide solution to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

-

mP_sample is the millipolarization value of the test compound.

-

mP_min is the average millipolarization of the positive control (no MDM2).

-

mP_max is the average millipolarization of the negative control (DMSO).

Secondary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay confirms the inhibitory activity of the hits from the primary screen.

Materials:

-

GST-tagged MDM2 protein

-

Biotinylated p53 peptide

-

Terbium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated d2 (acceptor)

-

TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% BSA

-

Validated hits from the primary screen

Protocol:

-

Prepare a serial dilution of the hit compounds in TR-FRET Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted compounds.

-

Add 5 µL of a pre-mixed solution of GST-MDM2 (10 nM) and Biotin-p53 (20 nM) to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed solution of Terbium-anti-GST antibody (1 nM) and Streptavidin-d2 (20 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm; Emission: 665 nm and 620 nm).

Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: p53-Dependent Reporter Gene Assay

This assay evaluates the ability of the validated hits to activate p53 signaling in a cellular context.

Materials:

-

Human osteosarcoma cell line (U2OS) stably expressing a p53-responsive luciferase reporter construct.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Validated hits from the secondary screen.

-

Luciferase assay reagent.

-

96-well, white, clear-bottom cell culture plates.

Protocol:

-

Seed U2OS-p53-luciferase cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of the validated hit compounds for 24 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compounds.

Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle-treated control. EC50 values are determined from the dose-response curves.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate the comparison of the inhibitory potencies of the this compound derivatives.

Table 1: Primary Screen Hit Summary

| Compound ID | % Inhibition at 10 µM | Hit Confirmation |

|---|---|---|

| This compound-001 | 85.2 | Yes |

| This compound-002 | 12.5 | No |

| This compound-003 | 92.1 | Yes |

| ... | ... | ... |

Table 2: Dose-Response and Cellular Activity of Validated Hits

| Compound ID | FP IC50 (µM) | TR-FRET IC50 (µM) | Luciferase EC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|---|

| This compound-001 | 2.5 | 3.1 | 5.2 | > 50 |

| This compound-003 | 1.8 | 2.2 | 4.1 | > 50 |

| ... | ... | ... | ... | ... |

Logical Relationships in Hit Validation

The process of hit validation involves a series of logical steps to ensure that the identified compounds are true inhibitors of the p53-MDM2 interaction and are not artifacts of the assay technology.

Caption: Logical flow for the validation of HTS hits.

Disclaimer

These protocols provide a general framework for an HTS campaign. The specific concentrations of reagents, incubation times, and instrumentation may require optimization. It is essential to include appropriate controls in all experiments to ensure data quality and reproducibility.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds. It includes step-by-step synthetic procedures, quantitative data on compound performance, and protocols for key biological assays. Additionally, signaling pathways and experimental workflows are visualized to facilitate understanding and implementation in a research setting.

Synthesis of Bioactive Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This section details the synthesis of two important classes: dihydropyrimidinones via the Biginelli reaction and dihydropyridines via the Hantzsch synthesis.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea, providing access to dihydropyrimidinones (DHPMs).[1][2] These compounds are known for their potential as calcium channel blockers, antihypertensive agents, and anticancer agents.[2][3]

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a facile method for the synthesis of a representative dihydropyrimidinone using p-dodecylbenzenesulfonic acid as a recyclable catalyst under solvent-free conditions.[4]

-

Materials:

-

Benzaldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea (1.5 mmol)

-

p-Dodecylbenzenesulfonic acid (0.02 mmol, 2 mol%)

-

-

Procedure:

-

In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and p-dodecylbenzenesulfonic acid.

-

Heat the reaction mixture at 80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add hot ethanol to the reaction mixture.

-

Cool the mixture to room temperature to allow for crystallization of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrimidinone.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

-

| Compound ID | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Anticancer Activity (IC50, µM) | Reference |

| DHPM-1 | Benzaldehyde | Ethyl acetoacetate | Urea | 92 | 11.5 (MCF-7) | [3] |

| DHPM-2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 95 | 9.3 (MCF-7) | [3] |

| DHPM-3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 89 | 8.1 (MCF-7) | [3] |

| DHPM-4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 87 | Not Reported | [5] |

| DHPM-5 | 4-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | 84 | Not Reported | [5] |

Table 1: Synthesis and Anticancer Activity of Dihydropyrimidinone Derivatives.

Hantzsch Synthesis of Dihydropyridines